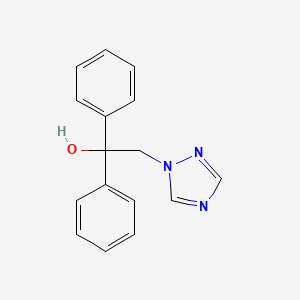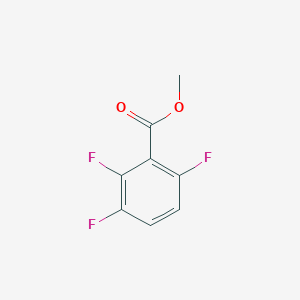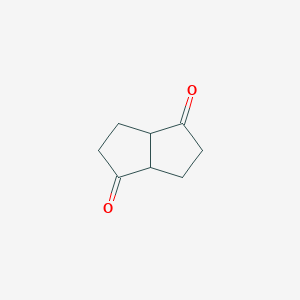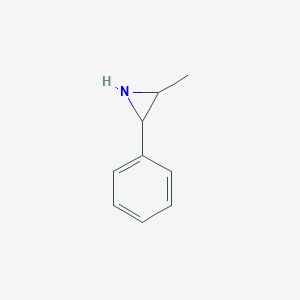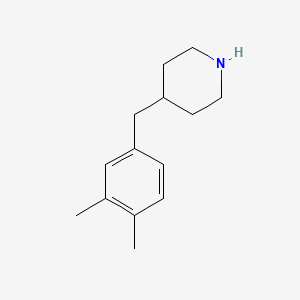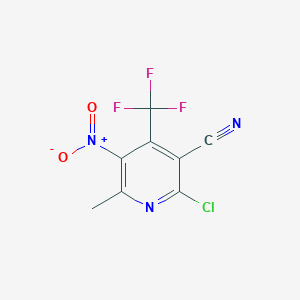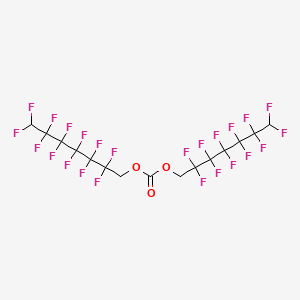
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) carbonate
Vue d'ensemble
Description
“Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) carbonate” likely refers to a carbonate compound that contains two 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl groups . Carbonates are characterized by a carbon atom bonded to three oxygen atoms, one of which is a double bond. The 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl group is a type of perfluorinated group, which means all the hydrogen atoms have been replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the carbonate group and two 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl groups. The high electronegativity of fluorine atoms in the perfluorinated groups could significantly affect the overall polarity and intermolecular interactions of the molecule .Chemical Reactions Analysis
As a carbonate, this compound might undergo reactions typical for carbonates, such as reaction with acids to produce a corresponding salt, water, and carbon dioxide. The perfluorinated groups could make the compound resistant to reactions with many common reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of perfluorinated groups could make the compound hydrophobic and chemically stable. The exact properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally .Applications De Recherche Scientifique
Polymer Synthesis
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) dipropargylmalonate (DFHDPM) has been used in the polymerization process. It was polymerized with MoCl5- and WCl6-based catalysts to create new polymers. These polymers were amorphous violet solids, soluble in common organic solvents, and had notable film-forming properties. The poly(DFHDPM) showed high oxygen permeability (Koo et al., 1993).
Polyhydroxyurethane Synthesis
A study described the synthesis of polyhydroxyurethanes using a bis(seven-membered cyclic carbonate). The process involved polyaddition with diamines to yield polyhydroxyurethanes with significant molecular weights, showcasing the potential of bis(cyclic carbonate) compounds in this area (Tomita et al., 2001).
Corrosion Inhibition
A bis compound, though not directly bis(cyclic carbonate), showed excellent properties as a corrosion inhibitor for carbon steel, emphasizing the potential of bis compounds in corrosion protection (Chikh et al., 2005).
Non-Isocyanate Polyurethane Synthesis
Bis(cyclic carbonate)s have been synthesized and used for the preparation of non-isocyanate polyurethanes (NIPUs). These materials present a less toxic alternative to traditional polyurethanes, broadening the scope of applications in materials science (Sheng et al., 2015).
Lignin/Glycerol-Based Polymers
The synthesis of lignin/glycerol-based bis(cyclic carbonate) for polyurethane production demonstrates the feasibility of using renewable resources in polymer chemistry. This approach could lead to more sustainable material production practices (Chen et al., 2015).
Biobased NIPUs from Furandicarboxylic Acid
A novel biobased bis(cyclic carbonate) derived from 2,5-furandicarboxylic acid was synthesized. This study highlighted the potential of using cellulosic biomass derivatives for creating environmentally friendly NIPUs with good thermal stability (Zhang et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F24O3/c16-3(17)8(24,25)12(32,33)14(36,37)10(28,29)6(20,21)1-41-5(40)42-2-7(22,23)11(30,31)15(38,39)13(34,35)9(26,27)4(18)19/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARPYWJERKTEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293010 | |
| Record name | bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866-05-7 | |
| Record name | NSC86761 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



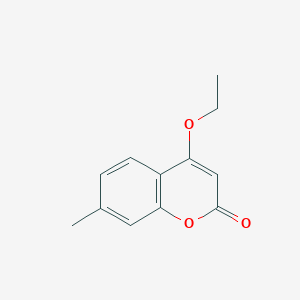

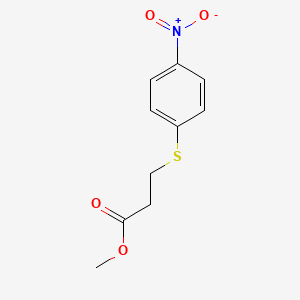
![2-{1,2,2,2-Tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]ethyl}-1H-benzimidazole](/img/structure/B3031843.png)

